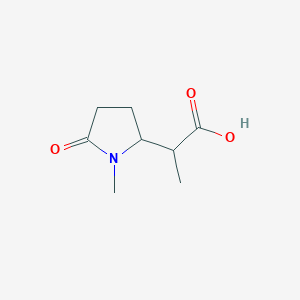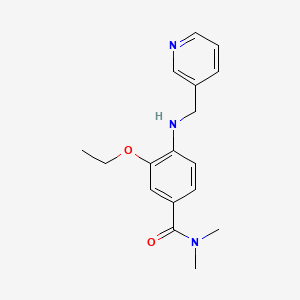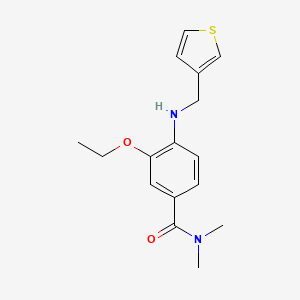![molecular formula C13H16F3NO3 B7647286 2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7647286.png)
2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide, also known as TFMPP, is a synthetic compound that belongs to the chemical class of phenethylamines. It is a psychoactive drug that is commonly used as a recreational drug due to its hallucinogenic effects. However, the compound has also been studied for its potential use in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of 2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide involves its interaction with serotonin receptors in the brain. Specifically, this compound has been shown to have an affinity for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior. When this compound binds to these receptors, it can modulate their activity, leading to changes in brain function and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on its interaction with serotonin receptors in the brain. Studies have shown that this compound can induce changes in mood, perception, and cognition, as well as alter physiological processes such as heart rate and blood pressure. However, the exact nature and extent of these effects are still being studied.
实验室实验的优点和局限性
2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and work with. Additionally, its effects on serotonin receptors in the brain make it a useful tool for studying the role of these receptors in brain function and behavior. However, there are also limitations to its use, such as its potential for inducing hallucinations and other psychoactive effects, which may confound experimental results.
未来方向
There are several future directions for research on 2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide. One area of interest is the development of more selective compounds that target specific serotonin receptors in the brain, which could lead to a better understanding of the role of these receptors in brain function and behavior. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in the treatment of neurological disorders. Overall, this compound is a promising compound for scientific research, with potential applications in the fields of neuroscience and drug development.
合成方法
The synthesis of 2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide involves the reaction of 4-methoxyphenylacetone with trifluoroacetic anhydride and methanol in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain this compound in its pure form. The synthesis method has been well-established and is widely used in the production of this compound for scientific research purposes.
科学研究应用
2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to have an affinity for certain serotonin receptors in the brain, which are involved in the regulation of mood, cognition, and behavior. Studies have also shown that this compound can modulate the activity of these receptors, leading to changes in brain function and behavior.
属性
IUPAC Name |
2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3/c1-8(19-2)12(18)17-11(13(14,15)16)9-4-6-10(20-3)7-5-9/h4-8,11H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWNAXSGVMECTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=C(C=C1)OC)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[[methyl-(1-methylpyrazol-4-yl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647237.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7647240.png)
![N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647243.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7647245.png)

![1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647252.png)
![4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7647259.png)
![1-(4-fluorophenyl)-3-methyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]butan-2-amine](/img/structure/B7647272.png)
![1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647273.png)
![5-[[methyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647294.png)
